molecular formula C14H7ClFNO2 B12848412 5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione

5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione

Cat. No.: B12848412
M. Wt: 275.66 g/mol
InChI Key: PCJQTXWHJMWCCX-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione typically involves the reaction of 4-chloro-3-fluoroaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid

Highlighting Uniqueness

Compared to similar compounds, 5-(4-Chloro-3-fluorophenyl)-1H-indole-2,3-dione stands out due to its indole core structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H7ClFNO2

Molecular Weight

275.66 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C14H7ClFNO2/c15-10-3-1-8(6-11(10)16)7-2-4-12-9(5-7)13(18)14(19)17-12/h1-6H,(H,17,18,19)

InChI Key

PCJQTXWHJMWCCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC(=C(C=C3)Cl)F)C(=O)C(=O)N2

Origin of Product

United States

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